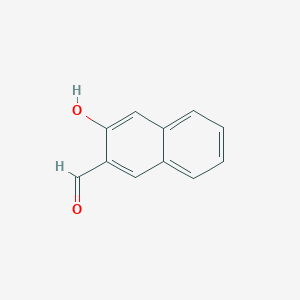

3-Hydroxy-2-naphthaldehyde

Beschreibung

Nomenclature and Structural Characteristics of 3-Hydroxy-2-naphthaldehyde

This compound is systematically known as 3-hydroxynaphthalene-2-carbaldehyde. nih.gov It is also referred to by other names such as 2-hydroxy-3-naphthaldehyde. This compound possesses a naphthalene (B1677914) core, which is a bicyclic aromatic hydrocarbon, with a hydroxyl (-OH) group at the third position and a formyl (-CHO) group at the second position.

The presence of both a hydroxyl group and an aldehyde group on the naphthalene scaffold imparts distinct chemical properties to the molecule. It exhibits characteristics of both phenols and aromatic aldehydes. The intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen plays a crucial role in its structural conformation and reactivity.

Below is a table summarizing the key nomenclature and structural details of this compound.

| Property | Value |

| IUPAC Name | 3-hydroxynaphthalene-2-carbaldehyde |

| Synonyms | This compound, 2-hydroxy-3-naphthaldehyde |

| CAS Number | 581-71-5 |

| Molecular Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| Appearance | Solid |

| Melting Point | Information not available |

This table is interactive. You can sort and filter the data.

Relevance of this compound in Chemical Science

The significance of this compound in chemical science stems from its utility as a versatile building block in organic synthesis. The aldehyde and hydroxyl groups serve as reactive sites for a variety of chemical transformations, leading to the formation of a diverse range of derivatives with interesting photophysical and biological properties.

One of the most prominent applications of this compound is in the synthesis of Schiff bases . These compounds are formed through the condensation reaction of the aldehyde group with primary amines. The resulting imine (-C=N-) linkage in Schiff bases derived from this compound, often in conjunction with the adjacent hydroxyl group, provides an excellent platform for coordinating with metal ions. This has led to extensive research into their applications as ligands for the formation of metal complexes.

Furthermore, the naphthalene moiety, with its extended π-conjugated system, makes this compound and its derivatives promising candidates for the development of fluorescent materials. The photophysical properties of these compounds can be fine-tuned by introducing different functional groups, leading to applications in chemical sensing and bioimaging. The compound is also a precursor in the manufacturing of azo dyes and pigments. smolecule.com

Overview of Research Directions and Applications of this compound

The unique structural features of this compound have paved the way for several exciting research directions and applications. These can be broadly categorized into three main areas: chemical sensors, anticancer agents, and antimicrobial agents.

Chemical Sensors: Schiff base derivatives of this compound have been extensively investigated as fluorescent chemosensors for the detection of various metal ions. The binding of a metal ion to the Schiff base ligand can lead to a significant change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This allows for the selective and sensitive detection of specific metal ions. For instance, derivatives of this compound have been developed as fluorescent probes for the detection of biologically and environmentally important ions like Al³⁺ and Zn²⁺. sci-hub.setandfonline.com

Anticancer and Antimicrobial Agents: Another significant area of research is the exploration of the biological activities of Schiff bases and their metal complexes derived from this compound. Numerous studies have reported the potential of these compounds as anticancer and antimicrobial agents. The biological activity is often attributed to the ability of the Schiff base ligands to chelate with metal ions, which can influence their interaction with biological macromolecules. Derivatives have shown promising cytotoxic activity against various cancer cell lines and inhibitory effects against a range of bacteria and fungi. ajol.infoimcra-az.orgekb.egnih.govresearchgate.net

The following table provides a glimpse into the research findings on the applications of this compound derivatives.

| Application Area | Derivative Type | Target | Key Finding |

| Chemical Sensor | Schiff Base | Al³⁺ | A highly sensitive and selective fluorescent "turn-on" sensor with a nanomolar detection limit. sci-hub.se |

| Chemical Sensor | Schiff Base | Al³⁺ | A "turn-on" fluorescent probe with a low detection limit of 3.23×10⁻⁸ mol/L. ejournal.by |

| Chemical Sensor | Schiff Base | Zn²⁺ | A "turn-on" fluorescent sensor with a detection limit of 0.33 μM. tandfonline.com |

| Anticancer Agent | Naphthol diazenyl Schiff bases | HT-29 (colon cancer) | Derivatives showed significant cytotoxicity with IC₅₀ values between 4 and 19 μg/ml. nih.gov |

| Antimicrobial Agent | Schiff base metal complexes | E. coli, S. aureus | Metal complexes exhibited higher antimicrobial activity than the free ligand. ajol.info |

| Antimicrobial Agent | Manganese(III) complexes of Schiff bases | S. aureus, E. coli | Investigated for in vitro antibacterial and antifungal activities. nih.gov |

This table is interactive. You can sort and filter the data.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUNDLUTTXSPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311255 | |

| Record name | 3-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-71-5 | |

| Record name | 581-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxy 2 Naphthaldehyde and Its Derivatives

Direct Synthesis Approaches for 3-Hydroxy-2-naphthaldehyde

Direct synthetic routes to this compound primarily involve the introduction of a formyl group onto a 3-hydroxynaphthalene backbone.

Oxidation of 3-Hydroxynaphthalene Precursors

One common strategy for the synthesis of this compound involves the oxidation of a suitable precursor that already contains the 3-hydroxy-2-naphthyl moiety. For instance, methods have been developed that utilize precursors like 3-Methoxy-2-naphthaldehyde, which can be demethylated to yield the desired product. While specific details on the direct oxidation of 3-hydroxynaphthalene to this compound are not extensively detailed in the provided search results, the synthesis of related naphthaldehydes often involves multi-step processes. For example, the preparation of 3,6-dihydroxy-2-naphthaldehyde starts from 2,7-dihydroxynaphthalene (B41206), which undergoes bromination followed by a nucleophilic substitution reaction to introduce the aldehyde group patsnap.com. Similarly, the synthesis of 6-hydroxy-2-naphthaldehyde (B1303687) can be achieved from ethyl naphthol through a sequence of bromination, reduction, methylation, Grignard reaction, and demethylation google.com. These examples highlight that the direct formylation of hydroxynaphthalenes can be challenging, often requiring a more elaborate synthetic strategy.

Functionalization and Derivatization Strategies for this compound

The reactivity of the aromatic ring and the aldehyde group in this compound allows for a variety of functionalization and derivatization reactions, leading to a broad spectrum of derivatives with tailored properties.

Condensation Reactions Involving Naphthol and Aldehyde Compounds

Condensation reactions represent a powerful tool for constructing larger molecules from simpler precursors. Although the direct synthesis of this compound via a condensation reaction between a naphthol and an aldehyde is not explicitly described, the principles of such reactions are well-established in organic synthesis. For instance, the Reimer-Tiemann reaction, which is used to synthesize 2-hydroxy-1-naphthaldehyde (B42665) from β-naphthol, involves the reaction of the naphthol with chloroform in the presence of a strong base orgsyn.org. This reaction proceeds through the formation of a dichlorocarbene electrophile which attacks the electron-rich naphthoxide ion, ultimately leading to the formation of the aldehyde. This classic reaction exemplifies the condensation of a phenol (in this case, a naphthol) with a chloroform-derived species to introduce an aldehyde group.

Synthesis of Schiff Bases from this compound and Amines

A significant application of this compound is its use as a precursor for the synthesis of Schiff bases. These compounds are formed through the condensation reaction between the aldehyde group of this compound and the primary amino group of various amines. The resulting Schiff bases, also known as imines, are characterized by a C=N double bond and are widely studied for their coordination properties and potential applications in catalysis, materials science, and biological systems. The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired amine in a suitable solvent like ethanol or methanol.

Below is a table summarizing examples of Schiff bases synthesized from this compound and different amines:

| Amine Reactant | Resulting Schiff Base |

| Aniline | N-(phenyl)-1-(3-hydroxy-2-naphthalenyl)methanimine |

| Ethylenediamine | N,N'-bis(3-hydroxy-2-naphthalenylmethylene)ethane-1,2-diamine |

| o-Phenylenediamine | 2,2'-(1E,1'E)-(1,2-phenylenebis(azanylylidene))bis(methanylylidene)bis(naphthalen-2-ol) |

Preparation of Azo Derivatives from this compound

The electron-rich naphthol ring system of this compound makes it an excellent coupling component for the synthesis of azo dyes. Azo derivatives are prepared through a diazo coupling reaction, where a diazonium salt, generated from a primary aromatic amine, reacts with the activated aromatic ring of this compound. The coupling typically occurs at the position para to the hydroxyl group. These azo compounds are characterized by the presence of the -N=N- (azo) group, which acts as a chromophore, imparting color to the molecule. The resulting azo dyes derived from this compound are of interest for their potential applications as colorants and in the development of functional materials.

The general reaction for the formation of an azo derivative can be represented as:

Ar-N₂⁺ + (HO)C₁₀H₆CHO → Ar-N=N-C₁₀H₅(OH)CHO + H⁺

Where Ar represents an aromatic group.

Hydrazone Synthesis from 3-Hydroxy-2-naphthohydrazide and Aldehyde Derivatives

The synthesis of hydrazone derivatives from 3-hydroxy-2-naphthohydrazide is most commonly achieved through a straightforward one-step condensation reaction with various aldehyde derivatives. nih.govrsc.org This method is valued for its simplicity and efficiency, typically affording good yields of the desired products.

The general procedure involves dissolving the selected aldehyde in a suitable solvent, most frequently methanol, and stirring the solution for a short period. Subsequently, 3-hydroxy-2-naphthohydrazide is added to the mixture, followed by a catalytic amount of an acid, such as acetic acid, to facilitate the reaction. rsc.org The reaction mixture is then heated under reflux for several hours, during which time the hydrazone product precipitates out of the solution. rsc.org The solid product can then be isolated by filtration, washed with a solvent like methanol, and dried. rsc.org For purification, recrystallization from an appropriate solvent can be employed.

The structures of the synthesized hydrazones are routinely confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). nih.gov

A variety of aldehyde derivatives can be utilized in this synthesis, allowing for the creation of a diverse library of hydrazone compounds with different functional groups and potential applications. For instance, the reaction has been successfully carried out with aldehydes such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde and 4-nitrobenzaldehyde. rsc.org The selection of the aldehyde derivative can influence the properties of the resulting hydrazone, including its potential use as a chemosensor. rsc.org

Interactive Data Table: Examples of Synthesized Hydrazone Derivatives

| Aldehyde Derivative | Resulting Hydrazone | Yield (%) | Melting Point (°C) |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | 86 | 256–258 |

| 4-nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide | Not Specified | Not Specified |

| Various substituted benzaldehydes | Series of 16 hydrazone derivatives (3a-3p) | Not Specified | Not Specified |

Note: Specific yield and melting point data were not available for all derivatives in the reviewed literature.

Integration into Donor-Acceptor (D-A) Type Fluorophores

The integration of the this compound moiety into donor-acceptor (D-A) type fluorophores is an area of interest for developing advanced fluorescent materials. D-A fluorophores are characterized by a molecular structure that includes an electron-donating group and an electron-accepting group, often connected by a π-conjugated spacer. This architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in unique and tunable photophysical properties.

While direct examples of the synthesis of D-A fluorophores utilizing this compound as a primary building block are not extensively detailed in the reviewed literature, the fundamental principles of D-A fluorophore design can be applied. The hydroxyl group on the naphthalene (B1677914) ring can act as an electron-donating group, while the aldehyde function, or a derivative thereof, can be modified to act as an acceptor or be linked to a stronger acceptor moiety.

In a related context, theoretical studies on hydrazone derivatives of 3-hydroxy-2-naphthohydrazide have indicated the potential for charge transfer. For example, in a study of (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide, a notable charge transfer from the 3-hydroxy-2-naphthamide portion to the 2,4-di-tert-butyl-6-methylphenol moiety was suggested by Frontier Molecular Orbital (FMO) analysis. rsc.org This observation of charge transfer within the molecule is a key characteristic of D-A systems, suggesting that hydrazones derived from this compound can inherently possess D-A characteristics.

The general synthetic strategies for D-A fluorophores often involve condensation or cross-coupling reactions to connect the donor and acceptor units through a suitable π-bridge. The specific reaction would depend on the functional groups present on the this compound precursor and the chosen donor or acceptor partner. The resulting photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield, would be highly dependent on the specific donor and acceptor strengths and the nature of the linker.

Spectroscopic and Photophysical Investigations of 3 Hydroxy 2 Naphthaldehyde

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

3-Hydroxy-2-naphthaldehyde is a molecule known for its interesting photophysical behavior, primarily governed by the process of Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule can exist in different conformations depending on the solvent environment. researchgate.net A key conformation is the "closed" form, where an intramolecular hydrogen bond exists between the hydroxyl group (-OH) and the adjacent aldehyde group (-CHO). researchgate.net

Upon photoexcitation, this closed conformer undergoes an ultrafast intramolecular proton transfer. researchgate.net The proton from the hydroxyl group is transferred to the carbonyl oxygen of the aldehyde group, leading to the formation of an excited keto tautomer. This tautomer is responsible for a distinct, red-shifted fluorescence emission compared to the initially excited enol form. researchgate.net This entire process is a fundamental photoinduced phenomenon that has been the subject of extensive experimental and theoretical studies. researchgate.net

The dynamics of ESIPT and the resulting fluorescence of this compound are highly sensitive to the surrounding solvent environment. The nature of the solvent can influence the conformational equilibrium in the ground state and the stability of the excited species. researchgate.net

In nonpolar or hydrocarbon solvents, the closed conformer with the intramolecular hydrogen bond is predominant. Upon excitation, it readily undergoes ESIPT to form the keto tautomer, which results in a characteristic fluorescence band with a large Stokes shift (a significant separation between the absorption and emission maxima). researchgate.net

However, in polar and particularly in hydroxylic solvents like ethanol, the photophysical behavior becomes more complex. researchgate.net In these solvents, this compound can form intermolecular hydrogen bonds with the solvent molecules. This interaction can lead to the presence of "open" or solvent-complexed conformers in the ground state. researchgate.net For these solvated complexes, an additional, lower-energy fluorescence band is often observed, which is attributed to the emission from the intermolecularly hydrogen-bonded species rather than the ESIPT tautomer. researchgate.net Therefore, the presence and polarity of the solvent play a crucial role in modulating the emission properties by affecting the competition between intramolecular and intermolecular hydrogen bonding pathways.

Fluorescence Properties and Mechanisms of Emission

The fluorescence of this compound and its derivatives is a subject of significant research due to its application in developing fluorescent probes and materials. The primary mechanism governing its emission is the aforementioned Excited-State Intramolecular Proton Transfer (ESIPT), which leads to a characteristic dual fluorescence in some environments. researchgate.net The initial excitation populates the enol form's excited state, while the emission often occurs from the structurally relaxed keto tautomer, resulting in a significantly red-shifted fluorescence. researchgate.net

In addition to ESIPT, Intramolecular Charge Transfer (ICT) is another critical photoinduced process that can influence the emission properties of aromatic molecules with donor and acceptor groups. Upon excitation, electron density can be redistributed within the molecule, moving from an electron-donating part to an electron-accepting part, forming an ICT state. nih.gov

In some related molecular systems, such as 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), a competition between ESIPT and ICT has been observed. nih.govresearchgate.net In certain cases, the charge transfer process can be suppressed by the more dominant proton transfer process. nih.gov For this compound, the excitation to the first electronic excited state involves a ππ* transition, which alters the electron density around the hydroxyl and carbonyl groups, increasing the acidity of the proton and facilitating its transfer to the carbonyl group. chemrxiv.org This redistribution of charge is inherently linked to the ESIPT process itself. The efficiency and characteristics of this charge redistribution can be modulated by the solvent polarity, which in turn affects the stability of the excited state and the resulting emission. nih.gov

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) where their emission is reduced or quenched in the solid state or at high concentrations, a phenomenon known as Aggregation-Induced Emission (AIE) has been observed in certain derivatives of this compound. nih.gov In AIE-active materials, the emission is weak or non-existent in dilute solutions but becomes strong upon aggregation or in the solid state. researchgate.net

This behavior is typically achieved by designing molecules where intramolecular rotations and vibrations, which act as non-radiative decay pathways in solution, are restricted in the aggregated state. nih.gov Schiff base derivatives of naphthaldehyde have been synthesized that exhibit prominent AIE or Aggregation-Induced Enhanced Emission (AIEE) characteristics. rsc.org For example, a novel naphthaldehyde-based Schiff base was shown to exhibit both AIEE and ESIPT properties. rsc.org In THF/water mixtures, as the water fraction (a poor solvent) increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. rsc.org This combination of AIE and ESIPT is valuable for creating solid-state emitters and sensors that can overcome environmental sensitivity and self-absorption issues. rsc.org

Electronic Absorption and Emission Spectroscopy

The electronic spectra of this compound provide key insights into its photophysical processes. The absorption and emission characteristics are strongly influenced by the molecular structure and the solvent environment.

The UV-visible absorption spectrum is characterized by transitions to excited electronic states. The fluorescence emission spectrum reveals the pathways of de-excitation. A key feature for ESIPT-capable molecules like this compound is the large Stokes shift, which is the difference in energy (or wavelength) between the maximum of the first absorption band and the maximum of the fluorescence emission. researchgate.net This large shift is a direct consequence of the structural relaxation and energy stabilization that occurs upon proton transfer in the excited state.

| Compound/Derivative | Solvent/State | Absorption Max (λ_abs) | Emission Max (λ_em) | Citation |

| Naphthaldehyde Schiff Base (HNP) | THF | ~380 nm | ~588 nm | researchgate.netrsc.org |

| Naphthaldehyde Schiff Base (HNP) | THF/Water (90% water) | - | ~588 nm (Enhanced) | rsc.org |

| This compound | Hydrocarbon | - | Red-shifted emission | researchgate.net |

| This compound | Hydroxylic Polar Solvent | - | Dual emission bands | researchgate.net |

This table is interactive and represents compiled data from various derivatives and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

In the ¹H NMR spectrum, the proton of the hydroxyl group (-OH) typically appears as a downfield singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The aldehydic proton (-CHO) also gives a characteristic singlet at a downfield position. The aromatic protons on the naphthalene (B1677914) ring system appear as a series of multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group shows a characteristic resonance at a low field (high ppm value). The carbons of the naphthalene ring appear in the aromatic region, and their specific chemical shifts can be used to confirm the substitution pattern.

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Citation |

| ¹H | Hydroxyl (-OH) | ~10-13 ppm (variable) | nih.gov |

| ¹H | Aldehyde (-CHO) | ~9-10 ppm | nih.gov |

| ¹H | Aromatic (Ar-H) | ~7-9 ppm | researchgate.netnih.gov |

| ¹³C | Aldehyde Carbonyl (C=O) | ~190-200 ppm | researchgate.netnih.gov |

| ¹³C | Aromatic (Ar-C) | ~110-160 ppm | researchgate.netnih.gov |

This table is interactive and provides generalized data based on the compound and related structures.

Fourier Transform Infrared (FTIR) Spectroscopy Characterization

The spectrum is characterized by distinct absorption bands corresponding to specific vibrational modes of the bonds within the molecule. A crucial feature in the spectrum of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl (-OH) group at the C3 position and the adjacent aldehydic carbonyl (C=O) group. This interaction significantly influences the position and shape of the O-H and C=O stretching vibration bands.

Detailed analysis of the spectrum reveals characteristic peaks for the hydroxyl, aldehydic C-H, carbonyl, and aromatic C=C stretching vibrations, as well as C-H bending vibrations. The specific wavenumbers of these bands are indicative of the electronic environment of the functional groups within the naphthalene ring system.

Below is a table summarizing the principal vibrational bands observed in the FTIR spectrum of this compound and their corresponding assignments.

| Vibrational Mode | Functional Group | Observed Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretching | Phenolic Hydroxyl (-OH) | ~3450 | Broad band, indicative of intramolecular H-bonding |

| C-H Stretching (Aromatic) | Aromatic C-H | ~3050-3080 | Sharp, medium to weak intensity |

| C-H Stretching (Aldehydic) | Aldehyde (-CHO) | ~2914-2954 | Medium intensity, distinct from aromatic C-H |

| C=O Stretching | Aldehyde (-CHO) | ~1630-1650 | Strong, sharp band, shifted to lower frequency due to H-bonding and conjugation |

| C=C Stretching (Aromatic) | Naphthalene Ring | ~1470-1610 | Multiple sharp bands of varying intensity |

| C-O Stretching | Phenolic C-O | ~1240-1290 | Strong intensity |

| C-H In-plane Bending (Aromatic) | Aromatic C-H | ~1000-1200 | Series of bands |

| C-H Out-of-plane Bending (Aromatic) | Aromatic C-H | ~750-900 | Strong bands, indicative of substitution pattern |

Detailed Research Findings:

Hydroxyl (-OH) Stretching: The presence of a broad absorption band around 3450 cm⁻¹ is characteristic of the O-H stretching vibration. The broad nature of this peak is a direct consequence of the strong intramolecular hydrogen bonding with the carbonyl oxygen. This hydrogen bond weakens the O-H bond, causing its vibrational frequency to shift to a lower wavenumber compared to a free, non-bonded hydroxyl group.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is typically observed in the region of 1630-1650 cm⁻¹. The position of this aldehydic carbonyl stretch is significantly lower than that of a typical saturated aldehyde (around 1720-1740 cm⁻¹). This shift to lower frequency (red shift) is attributed to two main factors: conjugation with the naphthalene ring system and the intramolecular hydrogen bond. Both effects decrease the double-bond character of the C=O group, thereby lowering its vibrational frequency.

Aromatic and Aldehydic C-H Stretching: The region above 3000 cm⁻¹ contains the C-H stretching vibrations. Sharp bands between 3050-3080 cm⁻¹ are assigned to the stretching of C-H bonds on the aromatic naphthalene ring. The aldehydic C-H stretch is typically found at a lower frequency, in the range of 2914–2954 cm⁻¹. nih.gov

Aromatic C=C Stretching: The FTIR spectrum exhibits several sharp bands in the 1470-1610 cm⁻¹ region. These absorptions are characteristic of the C=C stretching vibrations within the aromatic naphthalene ring, confirming the presence of the fused ring system.

Phenolic C-O Stretching: A strong band in the 1240-1290 cm⁻¹ range is assigned to the stretching vibration of the phenolic C-O bond.

The comprehensive analysis of these vibrational bands via FTIR spectroscopy provides a definitive structural confirmation of this compound, clearly identifying its key functional groups and the significant role of intramolecular interactions.

Coordination Chemistry of 3 Hydroxy 2 Naphthaldehyde and Its Ligands

Formation of Metal Complexes with 3-Hydroxy-2-naphthaldehyde Schiff Bases

Schiff base ligands derived from this compound are synthesized through the condensation reaction between the aldehyde and a primary amine. juniperpublishers.comresearchpublish.com These ligands readily react with metal salts, often in solvents like ethanol or methanol, to form stable metal complexes. jmchemsci.comsemanticscholar.org The resulting complexes often exhibit distinct colors and higher thermal stability compared to the free ligands. mdpi.com The coordination typically involves the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group. researchgate.netresearchgate.net

Schiff bases of this compound form stable complexes with a wide array of divalent and trivalent transition metal ions. The synthesis generally involves reacting the Schiff base ligand with hydrated acetate or chloride salts of the respective metals. jmchemsci.comtandfonline.com

Cu(II), Co(II), Ni(II), and Zn(II): These ions are frequently used to synthesize complexes with Schiff bases derived from this compound. juniperpublishers.comjmchemsci.com For instance, tetradentate Schiff base ligands react with Cu(II) and Zn(II) ions to form complexes. rsc.org Similarly, Co(II), Ni(II), Cu(II), and Zn(II) complexes have been synthesized using microwave irradiation techniques. juniperpublishers.com Studies have reported the synthesis and characterization of mononuclear complexes of Co(II) and Cu(II) through both conventional solution-based methods and mechanochemical grinding. rsc.orgresearchgate.net

Mn(II): Manganese(II) complexes with these Schiff base ligands have also been prepared and characterized. asianpubs.orgisroset.org For example, a Schiff base synthesized from o-phenylenediamine and 2-hydroxy-1-napthaldehyde was used to prepare Mn(II), Co(II), and Zn(II) complexes. researchpublish.com

Cr(III): While less common in the provided search results, the formation of Cr(III) complexes with similar Schiff base ligands is a known area of study in coordination chemistry. researchgate.net

The formation of these complexes is confirmed through various spectroscopic techniques, including FT-IR, which shows a characteristic shift in the azomethine group's stretching frequency upon coordination to the metal ion. researchpublish.com

The stoichiometry and coordination geometry of the metal complexes depend on the nature of the Schiff base ligand and the metal ion.

Stoichiometry: Both 1:1 and 1:2 metal-to-ligand ratios are commonly observed. researchgate.netisroset.organjs.edu.iq Job's method of continuous variation has been used to confirm a 1:2 metal-to-ligand ratio in some Mn(II), Co(II), and Zn(II) complexes. researchpublish.com Tetradentate Schiff bases typically form complexes with a 1:1 stoichiometry. rsc.org

Coordination Geometry: These complexes exhibit a variety of coordination geometries, influenced by the ligand's denticity and the coordination preferences of the metal ion. researchgate.net

Octahedral: This geometry is often proposed for complexes of Mn(II) and Co(II). researchpublish.comasianpubs.orgisroset.org

Tetrahedral: Irregular tetrahedral geometry has been reported for Co(II) complexes. rsc.org Distorted tetrahedral structures have also been observed for some Zn(II) complexes. rsc.org

Square Planar: Cu(II) complexes frequently adopt a square planar or distorted square planar geometry. rsc.orgnih.gov

Square Pyramidal: A distorted square-pyramidal geometry has been identified in certain Zn(II) and Cu(II) complexes, featuring an N2O2-chromophore with an additional weak metal-oxygen interaction. rsc.org

The table below summarizes common geometries for different metal ions complexed with this compound Schiff bases.

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Typical Coordination Geometry |

| Cu(II) | 1:1, 1:2 | Irregular Square Planar rsc.org, Distorted Square-Pyramidal rsc.org |

| Co(II) | 1:1, 1:2 | Irregular Tetrahedral rsc.org, Octahedral researchpublish.comisroset.org |

| Ni(II) | 1:2 | Octahedral semanticscholar.org |

| Mn(II) | 1:2 | Octahedral researchpublish.comasianpubs.org |

| Zn(II) | 1:1, 1:2 | Distorted Tetrahedral rsc.org, Distorted Square-Pyramidal rsc.org, Octahedral researchpublish.com |

| Cr(III) | 1:1 | Octahedral researchgate.net |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound Schiff bases provides insight into their redox processes and electron transfer capabilities. Cyclic voltammetry is a primary technique used for these investigations. chemijournal.com

Cyclic voltammetry (CV) studies are performed to understand the thermodynamics of redox processes and the kinetics of electron transfer reactions. chemijournal.com These studies are typically conducted using a three-electrode system in a suitable solvent like DMF or THF with a supporting electrolyte. nih.gov

The cyclic voltammograms of the Schiff base ligands themselves often show irreversible reduction or oxidation steps. chemistryjournals.net In contrast, their metal complexes can display different behavior. For example, a Zn(II) complex derived from a 2-hydroxy naphthaldehyde Schiff base was investigated by cyclic voltammetry on glassy carbon and platinum electrodes. nih.gov Similarly, the electrochemical behavior of a copper(II) complex of a Schiff base derived from a sulfa drug was examined, showing a quasi-reversible redox process. chemijournal.com The potential of the redox waves and the nature of the electrochemical process (reversible, quasi-reversible, or irreversible) are key parameters obtained from CV studies.

The metal center in the complexes is often the site of electron transfer. CV studies help to elucidate these processes. For many copper(II) complexes, a quasi-reversible, single-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple is observed. chemijournal.comchemistryjournals.net The electrochemical signature of an Fe-Schiff-base complex has been compared to that of denatured cytochrome-C, showing a quasi-reversible Fe(II)/Fe(III) process. scirp.org

The electron transfer can be diffusion-controlled, meaning the rate is limited by the diffusion of the electroactive species to the electrode surface. chemijournal.comchemistryjournals.net Kinetic parameters such as the charge transfer coefficient (αn) and the rate constant (k°) for electron transfer can also be calculated from the voltammetric data. chemijournal.comchemistryjournals.net

Theoretical Calculations in Coordination Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for gaining deeper insight into the molecular structures and electronic properties of Schiff base complexes. nih.gov These computational methods are used to complement and support experimental results. rsc.org

DFT calculations at specific levels of theory (e.g., B3LYP/6-31G**) can be used to optimize the geometry of the complexes. nih.gov The calculated bond lengths and angles can then be compared with experimental data obtained from single-crystal X-ray diffraction, often showing good agreement. nih.gov Furthermore, theoretical studies can help to understand the electronic properties and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for describing the electronic transitions and reactivity of the complexes. rsc.org The optimized structures and calculated excited-state properties from DFT and Time-Dependent DFT (TDDFT) have been shown to support experimental findings for Cu(II) and Zn(II) complexes. rsc.org

Density Functional Theory (DFT) Studies on Complex Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the realm of coordination chemistry, DFT is instrumental in predicting the geometric parameters of metal complexes, including bond lengths and bond angles, with a high degree of accuracy. These theoretical calculations offer a microscopic view that complements experimental data, such as that obtained from X-ray crystallography.

For Schiff base complexes, DFT calculations can optimize the molecular geometry to its lowest energy state, providing a stable three-dimensional structure. The choice of the functional and basis set is crucial for the accuracy of these calculations. For instance, the B3LYP hybrid functional combined with a 6-311G++(d,p) basis set is commonly employed for such systems.

In typical studies of related naphthaldehyde Schiff base complexes, DFT is used to compare the optimized structures with experimental crystal structures. This comparison serves to validate the computational method. Key structural parameters that are analyzed include:

Metal-Ligand Bond Lengths: The distances between the central metal ion and the coordinating atoms of the ligand (typically nitrogen and oxygen).

Bond Angles around the Metal Center: These angles determine the coordination geometry of the complex (e.g., tetrahedral, square planar, or octahedral).

Torsion Angles within the Ligand: These describe the planarity or deviation from planarity of the Schiff base ligand upon coordination.

The coordination of a metal ion to a Schiff base ligand invariably leads to changes in the ligand's geometry. DFT studies have shown that bond lengths and angles within the ligand backbone are altered upon complexation, indicating the electronic influence of the metal center.

Table 1: Representative DFT-Calculated Structural Parameters for Schiff Base Metal Complexes (Note: As specific data for this compound complexes is not readily available in the searched literature, this table is presented as an illustrative example based on typical findings for related Schiff base complexes.)

| Parameter | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) |

| C=N Bond Length (Å) | ~1.28 | ~1.30 |

| C-O Bond Length (Å) | ~1.35 | ~1.32 |

| Metal-N Bond Length (Å) | N/A | ~2.00 - 2.10 |

| Metal-O Bond Length (Å) | N/A | ~1.90 - 2.00 |

| N-Metal-O Bond Angle (°) | N/A | ~90 |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of the electronic structure of molecules in terms of the spatial distribution and energy of their electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily determine the chemical reactivity and electronic properties of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. nih.gov

In the context of Schiff base complexes derived from hydroxy-naphthaldehydes, MO analysis reveals the nature of the electronic transitions observed in their UV-visible spectra. The HOMO is often localized on the electron-rich aromatic rings and the phenolate (B1203915) oxygen, acting as the primary electron donor. The LUMO is typically centered on the imine C=N bond and the metal ion, serving as the electron acceptor.

Upon complexation, the energies of the HOMO and LUMO are altered. The coordination to a metal ion generally stabilizes the ligand's orbitals, leading to changes in the HOMO-LUMO gap. This, in turn, influences the electronic and photophysical properties of the complex.

Table 2: Representative Frontier Molecular Orbital Energies for a Schiff Base Ligand and its Metal Complex (Note: This table is an illustrative example based on general principles, as specific data for this compound complexes is not available in the searched literature.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Free Ligand (Hypothetical) | -6.0 | -2.0 | 4.0 |

| Metal Complex (Hypothetical) | -6.2 | -2.5 | 3.7 |

The analysis of the composition of these frontier orbitals indicates that electronic transitions often have a significant charge-transfer character, either from the ligand to the metal (LMCT) or, less commonly, from the metal to the ligand (MLCT). These theoretical insights are invaluable for designing new complexes with tailored electronic and optical properties for applications in areas such as catalysis and materials science.

Advanced Applications of 3 Hydroxy 2 Naphthaldehyde in Materials Science and Sensing

Development of Chemical Sensors and Probes

Derivatives of 3-Hydroxy-2-naphthaldehyde, particularly Schiff bases formed through condensation reactions with various amines, are at the forefront of chemosensor development. These sensors are engineered for high sensitivity and selectivity in detecting a variety of environmentally and biologically significant ions and molecules. The underlying principle often involves the specific binding of an analyte to the sensor, which triggers a measurable change in its optical properties, such as color or fluorescence.

Detection of Toxic Ions (e.g., Cyanide, H2S, Cu(II), Al(3+))

The molecular framework of this compound is readily modified to create specific binding sites for various toxic ions, leading to the development of highly selective chemosensors.

Cyanide (CN⁻): Sensors derived from this compound have been developed for detecting highly toxic cyanide ions. One approach involves a "turn-off" fluorescence mechanism where a probe synthesized from a 2-hydroxy-1-naphthaldehyde (B42665) derivative exhibits bright fluorescence that is quenched upon interaction with cyanide. spectroscopyonline.com The strong basicity of the cyanide ion can deprotonate the naphthalene (B1677914) hydroxyl group, altering the electronic properties of the molecule and leading to a detectable color change from yellow to orange and a decrease in fluorescence. spectroscopyonline.com Another strategy uses the restoration of fluorescence; a Schiff base can be designed where fluorescence is initially quenched, but the addition of cyanide breaks a specific bond, restoring the fluorescence of the parent molecule. nih.gov

Hydrogen Sulfide (B99878) (H₂S): For the detection of toxic hydrogen sulfide gas, researchers have synthesized chemosensors using 2-hydroxy naphthaldehyde as the primary fluorophore. nih.gov The sensing mechanism relies on H₂S inducing the deprotonation of the hydroxyl group on the naphthalene ring, which forms a phenolate (B1203915) anion. nih.gov This change in the electronic distribution within the molecule leads to observable shifts in its absorbance and fluorescence properties, often resulting in a color change from yellow to a deeper yellow. nih.gov

Copper (Cu(II)): Colorimetric probes based on 2-hydroxy-1-naphthaldehyde have been designed for the real-time, naked-eye detection of bivalent copper ions in aqueous solutions. researchgate.net These sensors exhibit a distinct and sensitive color change from colorless to yellow upon binding with Cu²⁺ ions. researchgate.net The interaction between the sensor and the copper ion typically forms a 1:1 ligand-metal complex, which is confirmed through methods like Job's plot analysis and ESI-MS data. researchgate.net

Aluminum (Al³⁺): Numerous fluorescent sensors for aluminum ions have been created from this compound derivatives. nih.govnih.govnih.gov These probes often exhibit a highly selective and sensitive "turn-on" fluorescence response to Al³⁺. dntb.gov.ua For instance, a Schiff base synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) shows a significant fluorescence enhancement upon binding with Al³⁺, while other common metal ions cause no interference. nih.gov The detection limits for these sensors can be very low, reaching nanomolar concentrations, making them suitable for detecting trace amounts of aluminum in various samples. nih.govrsc.org

| Target Ion | Derivative Type | Detection Method | Limit of Detection (LOD) | Reference |

| Cyanide (CN⁻) | Hydrazone-based Schiff Base | Colorimetric & "Turn-Off" Fluorescence | 6.93 x 10⁻⁷ M | spectroscopyonline.com |

| Aluminum (Al³⁺) | Diethylenetriamine Schiff Base | "Turn-On" Fluorescence | 1.0 x 10⁻⁷ M (in HEPES buffer) | nih.gov |

| Copper (Cu²⁺) | 2-hydroxy-1-naphthaldehyde based probe | Colorimetric | 4.56 µM | researchgate.net |

| Aluminum (Al³⁺) | Isonicotinic hydrazide Schiff Base | "Turn-On" Fluorescence | 3.0 nM | rsc.org |

Colorimetric and Fluorometric Sensing Mechanisms

The detection capabilities of this compound-based sensors are rooted in distinct photophysical mechanisms that translate a chemical binding event into an observable optical signal.

Colorimetric Sensing: This method relies on a change in the absorption of visible light, resulting in a color change that can often be seen with the naked eye. researchgate.netrsc.org Upon complexation with a metal ion like Cu²⁺, the internal charge transfer (ICT) characteristics of the sensor molecule are altered. This leads to a shift in the absorption spectrum to a different wavelength, causing the solution to change color, for example, from colorless to yellow. researchgate.net

Fluorometric Sensing: This highly sensitive technique measures changes in a molecule's fluorescence. rsc.org Several mechanisms are employed:

Chelation-Enhanced Fluorescence (CHEF): In many sensors for Al³⁺, the probe itself is weakly fluorescent. However, upon binding to the Al³⁺ ion, a rigid complex is formed. This rigidity restricts intramolecular rotations and vibrations that would otherwise quench the fluorescence, leading to a significant enhancement of the emission intensity (a "turn-on" response). nih.gov

Deprotonation: As seen in H₂S and CN⁻ detection, the analyte can act as a base, removing a proton from the sensor's hydroxyl group. spectroscopyonline.comnih.gov This deprotonation creates a phenolate anion, which alters the electronic structure and can either enhance or quench the fluorescence, providing a clear signal. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): The phenolic hydroxyl group and the aldehyde group in the parent compound are key to the ESIPT phenomenon. This process influences the molecule's fluorescence properties and is a significant area of interest for developing advanced fluorescent probes.

| Sensing Mechanism | Description | Target Analytes | Optical Change |

| Colorimetry | Change in light absorption spectrum upon analyte binding. | Cu(II), Ni(II) | Visible color change (e.g., colorless to yellow). researchgate.net |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding restricts molecular motion, increasing fluorescence quantum yield. | Al(III) | "Turn-on" fluorescence enhancement. nih.gov |

| Deprotonation | Analyte removes a proton from the sensor, changing its electronic state. | H₂S, CN⁻ | Change in absorbance and fluorescence. spectroscopyonline.comnih.gov |

| Fluorescence Quenching/Restoration | Analyte interaction turns fluorescence "off" or restores it from a quenched state. | CN⁻ | Decrease or increase in fluorescence intensity. spectroscopyonline.comnih.gov |

Real-time and In-field Sensing Applications

A major goal in sensor development is the creation of tools for on-site and immediate analysis, bypassing the need for complex laboratory instrumentation. Probes derived from this compound are well-suited for this purpose. For instance, chemosensors for H₂S have been incorporated onto paper strips, creating a portable, "in-field" device that indicates the presence of the toxic gas through a clear change in color and fluorescence in both liquid and gas phases. nih.gov The high sensitivity and rapid response times of many of these fluorescent probes also make them ideal for the real-time monitoring of ion concentrations in biological and environmental systems. nih.gov

Utilisation in Dye and Pigment Manufacturing

The chemical structure of this compound makes it an important intermediate in the synthesis of organic colorants. Its derivatives are used to produce a variety of dyes and pigments with good stability and color properties.

Precursor for Azo Dyes and Pigments

This compound and its derivatives, such as 3-hydroxy-2-naphthanilide, are key "coupling components" in the manufacturing of azo pigments. google.com The general process involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This salt is then reacted with the naphthol derivative in a process known as azo coupling. This reaction forms a stable compound containing the characteristic azo group (-N=N-), which acts as a chromophore, imparting vibrant color to the final pigment. These pigments are widely used in applications such as inks and coatings. google.com

Fluorescent Materials and Luminescent Probes

Beyond sensing specific analytes, derivatives of this compound are used to create intrinsically fluorescent materials and luminescent probes for broader applications, including bioimaging. The naphthalene moiety itself is a well-known fluorophore. By chemically modifying it, particularly through the formation of Schiff bases, researchers can fine-tune the photophysical properties, such as emission wavelength and quantum yield.

For example, fluorescent probes for Al³⁺ have been successfully used for imaging this ion within living cells. nih.gov The high selectivity and "turn-on" fluorescence response allow for the visualization of intracellular Al³⁺ distribution with fluorescence microscopy, demonstrating the potential of these compounds as powerful tools in cell biology and diagnostics. nih.gov

Mechanochromic Luminescence

Mechanochromic luminescence is a phenomenon where the luminescent properties of a material change in response to mechanical stimuli such as grinding, shearing, or pressing. This reversible change in emission color has potential applications in pressure sensors, security papers, and data storage. Schiff bases derived from naphthaldehydes have been identified as promising candidates for mechanochromic materials.

While direct studies on Schiff bases derived specifically from this compound are not extensively documented in the reviewed literature, the principles of mechanochromism in related naphthaldehyde-based Schiff bases provide strong evidence for their potential. For instance, a novel naphthaldehyde-based Schiff base, N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide (HNP), synthesized from 2-hydroxy-1-naphthaldehyde, exhibits reversible mechanochromic luminescence. rsc.org The crystalline form of HNP shows a distinct color change from yellow to orange-red upon grinding, which is reversible upon exposure to dichloromethane (B109758) fumes. rsc.org

This behavior is attributed to the transition between different molecular packing arrangements in the crystalline and amorphous states. rsc.org The planar structure and potential for strong intermolecular interactions, such as π-π stacking and hydrogen bonding, in the derivatives of this compound suggest that they could exhibit similar mechanochromic properties. The application of mechanical force can disrupt the initial crystal packing, leading to a change in the intermolecular interactions and, consequently, a shift in the emission wavelength. The ability to revert to the original state by solvent fuming or heating is a key characteristic of these materials.

Table 1: Mechanochromic Properties of a Naphthaldehyde-Based Schiff Base (HNP)

| State | Emission Color | Stimulus for Change |

|---|---|---|

| Crystalline | Yellow | Grinding |

| Amorphous (Ground) | Orange-Red | Fuming with Dichloromethane |

Data based on a study of a Schiff base derived from 2-hydroxy-1-naphthaldehyde, illustrating the potential mechanochromic behavior of this compound derivatives. rsc.org

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions within these systems are governed by non-covalent bonds, including hydrogen bonding, metal coordination, hydrophobic forces, and van der Waals forces. This compound and its derivatives are excellent candidates for supramolecular chemistry applications due to their ability to participate in these interactions.

Host-Guest Interactions

Host-guest chemistry is a fundamental area of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule. This interaction is highly specific and is driven by the complementary shapes, sizes, and chemical properties of the host and guest.

While direct studies on the host-guest interactions of this compound are limited, research on the closely related compound, 3-hydroxynaphthalene-2-carboxylic acid, provides significant insights. This carboxylic acid derivative has been shown to form inclusion complexes with cyclodextrins, which are macrocyclic host molecules made of glucose units. nih.gov The formation of these complexes is influenced by factors such as pH and the presence of hydrogen bonding. nih.gov

Given the structural similarity, it is highly probable that this compound can also act as a guest molecule, fitting into the hydrophobic cavity of host molecules like cyclodextrins and cucurbiturils. The naphthalene unit can be encapsulated within the host's cavity, while the hydroxyl and aldehyde groups can interact with the host's rim through hydrogen bonding. This encapsulation can alter the photophysical properties of this compound, leading to changes in its fluorescence, which can be utilized for sensing applications.

Table 2: Potential Host-Guest Interactions of this compound

| Host Molecule | Potential Interaction Sites on this compound | Expected Outcome |

|---|---|---|

| β-Cyclodextrin | Naphthalene core (hydrophobic cavity), Hydroxyl and Aldehyde groups (rim interaction) | Formation of an inclusion complex, modulation of fluorescence |

Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This principle is the basis for many biological processes and has been harnessed in the development of chemical sensors. Schiff base derivatives of this compound have demonstrated excellent capabilities in the field of molecular recognition, particularly for the detection of ions.

These Schiff bases can act as chemosensors, where the binding of a specific ion to the molecule results in a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorometric). The design of these sensors often involves creating a binding pocket within the Schiff base structure that is complementary in size, shape, and electronic properties to the target ion.

For example, Schiff bases derived from naphthaldehyde have been successfully employed for the dual sensing of Cu²⁺ and Ni²⁺ ions. nih.gov The interaction of these metal ions with the sensor molecule leads to a red shift in the absorption spectra and quenching of the emission band. nih.gov The binding stoichiometry for these complexes is typically 1:1. nih.gov Furthermore, a Schiff base synthesized from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-aminophenol (B121084) has been shown to be a highly selective and sensitive colorimetric sensor for Al³⁺ and a fluorescent turn-on sensor for Zn²⁺.

The hydroxyl and imine groups of the Schiff base derivatives of this compound play a crucial role in coordinating with metal ions. This coordination alters the electronic structure of the molecule, leading to the observed changes in its spectroscopic properties. The high selectivity of these sensors allows for the detection of specific ions even in the presence of other competing ions.

Table 3: Examples of Molecular Recognition by Naphthaldehyde-Based Schiff Base Sensors

| Target Ion(s) | Sensing Mechanism | Observable Change |

|---|---|---|

| Cu²⁺, Ni²⁺ | Coordination with the Schiff base | Red shift in absorption, fluorescence quenching nih.gov |

| Al³⁺ | Selective binding | Colorimetric change |

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of 3-Hydroxy-2-naphthaldehyde. These calculations provide a foundational understanding of the molecule's behavior in both its ground and excited states. Theoretical studies have investigated its photophysical properties, including the phenomenon of excited-state intramolecular proton transfer (ESIPT). researchgate.net By performing full optimization of the structural parameters, researchers can model the molecule's geometry and predict its spectral characteristics, which align well with experimental observations. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental approach used to predict the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

In the context of naphthaldehyde derivatives, FMO analysis helps explain their photophysical properties. For instance, a comparative DFT study on 1-hydroxy-2-naphthaldehyde (1H2NA) and 2-hydroxy-3-naphthaldehyde (a structural isomer of the subject compound) explained the significant differences in their excited-state intramolecular proton transfer (ESIPT) emission processes by analyzing the electron density of the HOMO and LUMO of the enol and keto tautomers. researchgate.net While specific FMO data for this compound is not detailed in the provided sources, the principles of FMO theory are broadly applied to understand the electronic transitions and reactivity of this class of compounds.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM uses the gradient of the electron density to partition a molecule into atomic basins, each containing a single nucleus. wikipedia.org This approach allows for the calculation of atomic properties and provides a rigorous basis for identifying and characterizing chemical bonds, including weak interactions like hydrogen bonds. wikipedia.orgsmolecule.com

QTAIM analysis has been applied to this compound and its derivatives to investigate intramolecular and intermolecular interactions. Specifically, it has been used to reveal detailed information about the hydrogen bonding interactions within the compound and its complexes. smolecule.com By locating bond critical points (BCPs) in the electron density between atoms, QTAIM can quantify the strength and nature of these interactions, distinguishing between covalent bonds and weaker, closed-shell interactions typical of hydrogen bonding. This level of detail is crucial for understanding the structural stability and the mechanisms of molecular recognition in sensor applications. amercrystalassn.org

| QTAIM Parameter | Description | Significance |

| Electron Density (ρ) | The probability of finding an electron at a given point in space. wikipedia.org | Its topology defines atoms and bonds. |

| Bond Critical Point (BCP) | A point of minimum electron density between two bonded nuclei. scribd.com | Its presence indicates a chemical bond. |

| Laplacian of Electron Density (∇²ρ) | Indicates whether electron density is locally concentrated or depleted. amercrystalassn.org | Helps to characterize the nature of the chemical interaction (e.g., covalent vs. hydrogen bond). |

Simulations of the excited state dynamics of this compound are crucial for understanding its photophysical behavior. researchgate.net Upon absorption of light, the molecule is promoted to an electronic excited state, initiating a series of rapid processes. acs.org Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to model these dynamics. researchgate.net

For this compound, studies have shown that in its ground state, it can exist in different conformations, including an intramolecularly hydrogen-bonded form. researchgate.net When this closed conformer is excited, it can undergo an excited-state intramolecular proton transfer (ESIPT). researchgate.net This process involves the transfer of the hydroxyl proton to the carbonyl oxygen, forming a keto tautomer. researchgate.net This newly formed tautomer is responsible for a red-shifted fluorescence emission. researchgate.net Potential energy curves calculated along the proton transfer coordinate for both the ground and excited states using DFT and ab initio methods effectively account for the observed spectral properties. researchgate.net

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is key to its application, particularly in the field of chemical sensing. Computational studies play a vital role in elucidating the pathways of these reactions, providing insights that guide the design of more effective molecules.

Derivatives of hydroxy naphthaldehyde are widely used as building blocks for chemosensors, and their sensing mechanism often relies on deprotonation. rsc.orgresearchgate.net The hydroxyl group of the naphthaldehyde moiety can act as a proton donor. In the presence of a target analyte, such as certain anions or basic species like hydrogen sulfide (B99878) (H₂S), this hydroxyl group is deprotonated. rsc.org

This deprotonation event triggers a significant change in the electronic structure of the molecule. rsc.org The formation of a phenolate (B1203915) anion increases the electron density within the aromatic system, leading to a shift in the molecule's absorption and emission spectra. rsc.org This results in a detectable colorimetric (change in color) or fluorometric (change in fluorescence) response. The process can be described as an ESIPT "on-off" mechanism, where the deprotonation alters the excited-state dynamics and, consequently, the fluorescence output. rsc.org Theoretical calculations and experimental data, such as NMR titrations, have confirmed this deprotonation-based sensing mechanism for various hydroxy naphthaldehyde derivatives. rsc.org

Biological Activity Studies of 3 Hydroxy 2 Naphthaldehyde Derivatives

Antimicrobial and Antibacterial Activities of Schiff Bases and Metal Complexes

Schiff bases, formed by the condensation of 3-hydroxy-2-naphthaldehyde with primary amines, and their subsequent metal complexes are a cornerstone of research into new antimicrobial agents. These compounds have demonstrated notable efficacy against a wide spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. uobaghdad.edu.iqresearchgate.net

A consistent finding across numerous studies is the enhancement of antimicrobial activity upon chelation of the Schiff base ligand with a metal ion. ijmrsti.com The resulting metal complexes often exhibit greater potency against microbial strains than the free Schiff base ligands from which they are derived. ijmrsti.com This increased activity is often attributed to the process of chelation, which can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes.

For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) (a closely related isomer) and various amino acids have been tested against bacteria such as Staphylococcus aureus, Bacillus polymyxa, and Escherichia coli, as well as the fungus Candida albicans. nih.gov Similarly, metal complexes synthesized from Schiff bases of 2-hydroxy-1-naphthaldehyde have shown activity against isolates of E. coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, and S. aureus, in addition to fungal isolates like C. albicans. researchgate.net While one study noted no activity for a specific Schiff base ligand derived from 2-hydroxyl-1-napthaldehyde and 1,8-diaminonapthalene, its corresponding metal complexes showed significant antimicrobial effects, highlighting the crucial role of the metal center. sphinxsai.com

Table 1: Examples of Antimicrobial Activity of Naphthaldehyde Schiff Base Derivatives Note: Much of the detailed research has been conducted on the closely related isomer, 2-hydroxy-1-naphthaldehyde.

| Compound Type | Target Microorganism | Observed Activity |

| Schiff base of 2-hydroxy-1-naphthaldehyde & L-histidine | Staphylococcus aureus | Antibacterial activity (22 mm inhibition zone) |

| Tin(II) complex of the above Schiff base | Staphylococcus aureus | Enhanced antibacterial activity |

| Schiff base of 2-hydroxy-1-naphthaldehyde & sulfamethazine | Aspergillus Niger, Aspergillus flavus, Alternaria solani | Antifungal activity |

| Metal(II) complexes of 2-hydroxy-1-naphthaldehyde & hydrazine | E. coli, S. aureus, C. albicans | Active against tested bacteria and fungi |

| Mn(III) complexes of amino acid Schiff bases | S. aureus, B. polymyxa, E. coli, C. albicans | Antimicrobial activity observed |

Potential in Drug Development and Pharmaceutical Research

The structural features of this compound derivatives make them attractive candidates for pharmaceutical research and drug development. Their ability to interact with biological macromolecules has led to investigations into their roles as enzyme inhibitors and receptor modulators.

Derivatives of naphthaldehyde have shown significant potential as inhibitors of various enzymes, which is a key strategy in the development of new drugs for a range of diseases.

Research has identified 2-Hydroxy-1-Naphthaldehyde Isonicotinoyl Hydrazone as a novel inhibitor of methionine aminopeptidases from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. uobaghdad.edu.iq Furthermore, certain Schiff bases derived from the related 2-naphthaldehyde (B31174) have demonstrated potent inhibitory effects against enzymes crucial for carbohydrate metabolism, such as α-amylase and α-glucosidase. One such derivative exhibited an IC₅₀ value of 58.85 µg/mL for α-amylase and 57.60 µg/mL for α-glucosidase, indicating strong inhibitory potential that could be relevant for developing antidiabetic therapeutics. nih.gov

Table 2: Enzyme Inhibition by Naphthaldehyde Derivatives

| Derivative | Target Enzyme | IC₅₀ Value |

| Schiff base of 2-naphthaldehyde | α-amylase | 58.85 µg/mL |

| Schiff base of 2-naphthaldehyde | α-glucosidase | 57.60 µg/mL |

| 2-Hydroxy-1-Naphthaldehyde Isonicotinoyl Hydrazone | Methionine Aminopeptidases (M. tuberculosis) | Not specified |

While the broader class of Schiff bases is widely explored for diverse biological interactions, specific research detailing the activity of this compound derivatives as receptor agonists or antagonists is not extensively covered in the available scientific literature. The primary focus of existing research has been on their antimicrobial and chelating properties.

Investigations into Chelating Agent Properties for Biological Systems

The ability of this compound derivatives, particularly Schiff bases, to act as effective chelating agents is fundamental to many of their biological activities. These molecules typically possess nitrogen and oxygen donor atoms, which can coordinate with various metal ions to form stable metal complexes. researchgate.net

Studies on Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde show that they coordinate with metal ions like Copper(II) and Zinc(II) to form a stable N₂O₂-chromophore. rsc.org The resulting complexes often adopt a distorted square-pyramidal geometry. rsc.org This strong binding affinity for metal ions is crucial in biological systems, where trace metals play vital roles in enzymatic processes. The formation of these stable chelates is also a key factor in the enhanced antimicrobial activity of the metal complexes compared to the free ligands. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 3-Hydroxy-2-naphthaldehyde exist, the pursuit of more efficient, environmentally benign, and versatile synthetic routes remains a key area of research. Future investigations are anticipated to focus on the development of greener synthetic strategies and the diversification of starting materials.

One promising avenue involves the use of eco-friendly catalysts and solvent-free reaction conditions. For instance, the application of a biodegradable and biocompatible catalyst like chitosan-SO3H for the synthesis of 2-Hydroxy-1-naphthaldehyde (B42665) based barbiturates highlights a move towards more sustainable chemical processes. tandfonline.com Future research could adapt such green methodologies for the synthesis of this compound itself, potentially leading to higher yields, reduced reaction times, and the elimination of hazardous solvents. tandfonline.com

Another area of exploration is the development of novel multi-component reactions. The synthesis of naphthol derivatives using a three-component system involving 2-hydroxy-1-naphthaldehyde, an amine, and another carbonyl compound demonstrates the potential for creating complex molecules in a single step. researchgate.net Adapting such strategies could lead to more efficient pathways to functionalized this compound derivatives.

Furthermore, research into alternative starting materials and synthetic transformations is ongoing. A patented process for preparing 3,6-dihydroxy-2-naphthaldehyde from 2,7-dihydroxynaphthalene (B41206) through bromination and subsequent nucleophilic substitution suggests that exploration of different isomers and substituted naphthalenes as precursors could yield novel and efficient synthetic routes. patsnap.com The synthesis of 6-hydroxy-2-naphthaldehyde (B1303687) from the inexpensive and readily available ethyl naphthol through a series of reactions including bromination, reduction, methylation, a Grignard reaction, and demethylation also points to the potential for developing new pathways from different starting materials. google.com

A summary of potential future synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Catalysis | Environmentally friendly, reduced waste, potentially higher yields. | Exploring biodegradable catalysts and solvent-free conditions. |

| Multi-component Reactions | Increased efficiency, molecular diversity from simple precursors. | Designing novel one-pot reactions for functionalized derivatives. |

| Alternative Precursors | Cost-effectiveness, access to novel substitution patterns. | Investigating different dihydroxynaphthalene isomers and other naphthalene (B1677914) derivatives. |

| Flow Chemistry | Improved safety, scalability, and process control. | Adapting existing batch syntheses to continuous flow systems. |

Design of Advanced Sensing Platforms

The inherent fluorescence and chromogenic properties of this compound and its derivatives make them ideal candidates for the development of advanced chemical sensors. Future research in this area is geared towards creating highly sensitive and selective sensors for a variety of analytes, with applications in environmental monitoring, biomedical diagnostics, and industrial process control.

A significant focus is on the design of "turn-on" fluorescent probes and colorimetric sensors. Schiff bases derived from this compound have shown great promise in this regard. For example, a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde and 5-chloro-2-aminopyridine demonstrated an 8-fold fluorescence enhancement upon binding with Zn²⁺. tandfonline.com Similarly, a hydrazone-based probe was developed for the selective detection of CN⁻, exhibiting a color change from yellow to orange and fluorescence quenching. spectroscopyonline.com Future work will likely involve the synthesis of new Schiff bases and other derivatives with tailored binding sites to achieve even higher selectivity and sensitivity for specific ions and molecules. tandfonline.comspectroscopyonline.comrsc.org

The development of sensors for biologically and environmentally important species is a major driver of this research. Probes for the detection of Al³⁺ have been successfully developed, with some capable of functioning in aqueous media and even for intracellular imaging. nih.govejournal.byresearchgate.net Research is also directed towards creating sensors for toxic heavy metal ions like Hg²⁺ and Cr³⁺. researchgate.net The design of these sensors often relies on the chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the analyte restricts intramolecular rotation and enhances fluorescence emission. tandfonline.com

Future sensing platforms may also incorporate nanomaterials to enhance their performance. The integration of this compound-based sensors onto nanoparticles or other nanostructures could lead to improved stability, portability, and signal amplification, enabling the development of field-deployable sensing devices. mdpi.com

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Potential Applications |

| Fluorescent Probes | Al³⁺, Zn²⁺, CN⁻ | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) | Bioimaging, environmental monitoring. tandfonline.comspectroscopyonline.comnih.gov |

| Colorimetric Sensors | Hg²⁺, Cr³⁺, CN⁻ | Change in absorption spectra upon analyte binding. | On-site detection, water quality analysis. spectroscopyonline.comresearchgate.net |

| Dual-Mode Sensors | Various ions | Combination of fluorescent and colorimetric responses. | Increased reliability and accuracy of detection. |

| Nanomaterial-Based Sensors | Broad range of analytes | Signal amplification, enhanced stability. | Portable sensing devices, point-of-care diagnostics. |